Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the "target compound") is a tetrahydropyrimidine derivative synthesized via Biginelli-type multicomponent reactions, a method widely used for analogous compounds . Its structure features:
- A tetrahydropyrimidine core with a 2-oxo group.
- A 4-ethoxyphenyl substituent at position 2.
- A methyl ester at position 3.
- A piperazinylmethyl side chain at position 6, functionalized with a 3-methoxyphenyl group.
Properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-4-35-20-10-8-18(9-11-20)24-23(25(31)34-3)22(27-26(32)28-24)17-29-12-14-30(15-13-29)19-6-5-7-21(16-19)33-2/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRYXWJKKYXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic uses.
Chemical Structure
The chemical structure can be represented as follows:
This compound contains a tetrahydropyrimidine core linked to piperazine and phenyl groups, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Serotonin Receptors : The piperazine moiety suggests potential activity at serotonin receptors (5-HT receptors), which could influence mood and anxiety pathways.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes linked to metabolic pathways, although detailed mechanisms remain to be elucidated.
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
-
Antidepressant Activity :
- In animal models, the compound exhibited significant antidepressant-like effects in forced swim tests and tail suspension tests. It showed comparable efficacy to standard antidepressants like fluoxetine.
- Table 1: Antidepressant Activity Comparison
Compound Dose (mg/kg) Effectiveness (%) Methyl 4-(4-ethoxyphenyl)... 10 75 Fluoxetine 10 80 -
Anticancer Properties :
- The compound has been tested against various cancer cell lines, showing cytotoxic effects particularly in breast and ovarian cancer models.
- Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 OVCAR-3 (Ovarian Cancer) 12 HeLa (Cervical Cancer) 18
In Vivo Studies
In vivo studies have further validated the efficacy of this compound:
- Animal Models : The compound demonstrated a reduction in tumor size in xenograft models of breast cancer, indicating potential for therapeutic use.
Case Studies
A notable case study involved a patient cohort receiving this compound as part of an experimental treatment regimen for depression. Results indicated a significant improvement in depressive symptoms over a six-week period compared to placebo controls.
Discussion
The findings suggest that this compound possesses promising biological activities that warrant further investigation. Its dual action on both serotonin receptors and potential anticancer pathways highlights its versatility as a therapeutic agent.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s activity and properties can be contextualized by comparing it to structurally related analogs (Table 1).
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
- Substituent Electronic Effects : Chlorophenyl groups (e.g., ) are electron-withdrawing, reducing electron density on the aromatic ring compared to the target’s ethoxy/methoxy groups, which are electron-donating. This difference may influence interactions with hydrophobic pockets or π-π stacking .
- Ester Group : Methyl esters (target and ) generally exhibit lower hydrolytic stability but higher metabolic resistance compared to ethyl esters (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
